molecular formula C12H20N2O2 B1398745 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 856256-68-3

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B1398745
CAS RN: 856256-68-3
M. Wt: 224.3 g/mol
InChI Key: FXCXFZGEWCHZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often found in fats and oils and are known for their distinctive fruity smells .


Synthesis Analysis

Esters can be synthesized through a process known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid . Another common method of ester synthesis is the reaction of a carboxylic acid with an acid chloride or an acid anhydride .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of an acid or a base . They can also undergo aminolysis, where the ester is converted to an amide . Reduction of esters can lead to alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

Esters are generally neutral compounds. They have polar bonds but do not engage in hydrogen bonding, so their boiling points are lower than those of carboxylic acids . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water molecules .

Scientific Research Applications

Synthesis and Pharmacological Investigations A study focused on synthesizing a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activity. One compound from this series emerged as particularly active, suggesting potential as a lead molecule for developing novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Chemical Synthesis and Characterization Another research describes the synthesis, characterization, and single-crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting the structural insights and potential applications of pyrazole derivatives in organic and medicinal chemistry (Viveka et al., 2016).

Continuous-Flow Synthesis A process for the safe and efficient continuous-flow synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of the drug darolutamide, was developed. This method offers a safer alternative to traditional synthesis methods involving toxic and explosive intermediates (Szilágyi et al., 2022).

Corrosion Inhibition Research into pyrazole derivatives, including a similar compound, evaluated their efficacy as corrosion inhibitors for steel in hydrochloric acid. These compounds showed promising results, significantly reducing corrosion rates and highlighting their potential as effective corrosion inhibitors (Herrag et al., 2007).

Electron Transfer and Selective Polarization A study on pyrazole ester derivatives explored their ability to induce selective polarization through electron transfer in acetone, demonstrating significant implications for chemical sensing and molecular recognition (Tewari et al., 2014).

Mechanism of Action

The mechanism of action of esters is largely dependent on their structure and the specific context in which they are used. For example, in biological systems, esters often play key roles in the formation of fats and oils .

Safety and Hazards

The safety and hazards associated with a specific ester depend on its structure. Some esters are used widely and are generally considered safe, while others may be harmful. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for information on a particular ester .

properties

IUPAC Name

ethyl 5-(4-methylpentyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-16-12(15)11-8-10(13-14-11)7-5-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCXFZGEWCHZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

Hydrazine hydrate (0.943 mL, 1.91 mmol) was added to a stirring room temperature solution of 16 (0.4354 g, 1.91 mmol) in EtOH (1.9 mL, 1 M) under N2. The reaction was then heated to reflux until judged complete by TLC. The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 0.3132 g (63.1%) of 17. 1H (CDCl3, 400 MHz): δ 9.60 (1H, broad s), 6.58 (1H, s), 4.34 (2H, q, J=7.2 Hz), 2.66 (2H, t, J=7.7 Hz), 1.67-1.57 (2H, m), 1.58 (1H, m), 1.36 (3H, t, J=7.2 Hz), 1.24-1.15 (2H, m), 0.85 (6H, d, J=6.5 Hz) ppm. Partial 13C (CDCl3, 100 MHz): δ 162.22, 106.59, 61.17, 38.58, 27.99, 27.20, 26.57, 22.72, 14.48 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 22.72, 14.48; CH2 carbons: 61.17, 38.58, 27.20, 26.57; CH carbons: 106.59, 27.99 ppm. HPLC: 10.072 min.
Quantity
0.943 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4354 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Name
Yield
63.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 3
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 4
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 5
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.